2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
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Overview
Description
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, an isoxazole ring, and a morpholinoethyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The chlorophenyl group is introduced through a substitution reaction, followed by the addition of the morpholinoethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds.
Scientific Research Applications
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the context of its use, such as its role in inhibiting a particular enzyme or binding to a receptor.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-bromophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
- 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
- 2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
Uniqueness
Compared to these similar compounds, 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications where the chlorophenyl group plays a critical role.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-14-3-1-13(2-4-14)16-11-15(20-24-16)12-17(22)19-5-6-21-7-9-23-10-8-21/h1-4,11H,5-10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZGJHNKFUKUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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